molecular formula C17H13FN6O B2395728 4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine CAS No. 892768-87-5

4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2395728
CAS No.: 892768-87-5
M. Wt: 336.33
InChI Key: VBAWXICHHXJDLA-UHFFFAOYSA-N
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Description

4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a combination of fluorophenyl, oxadiazole, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the triazole ring via a click chemistry approach. The final step often involves the coupling of the fluorophenyl group under specific conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and click chemistry steps, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced or altered properties.

Scientific Research Applications

4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and oxadiazole derivatives, such as:

  • 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine
  • 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine

Uniqueness

What sets 4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine apart is the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylphenyl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6O/c1-10-5-4-6-11(9-10)24-15(19)14(21-23-24)17-20-16(22-25-17)12-7-2-3-8-13(12)18/h2-9H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAWXICHHXJDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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